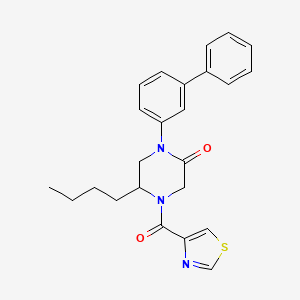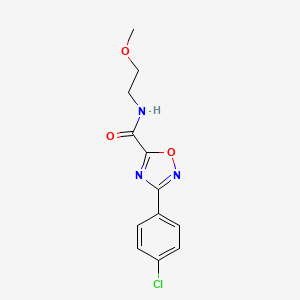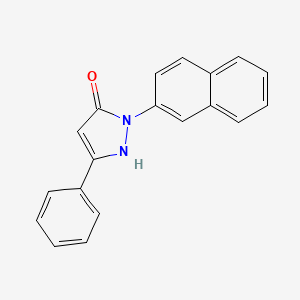
1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is involved in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Wirkmechanismus
1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone selectively binds to the active site of BTK and inhibits its activity. BTK is a key component of the B-cell receptor signaling pathway, which is involved in the development and survival of B-cells. Inhibition of BTK leads to the disruption of this pathway, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone has been shown to induce apoptosis in B-cells, which is a desirable effect in the treatment of B-cell malignancies. In addition, 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone has been shown to inhibit the production of cytokines and chemokines, which are involved in the inflammatory response. This effect may be beneficial in the treatment of autoimmune diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone is its selectivity for BTK, which reduces the risk of off-target effects. In addition, 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone has been shown to have good oral bioavailability and pharmacokinetic properties, which make it suitable for use in animal models. However, one limitation of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several areas of future research that could be explored with 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone. One potential direction is the development of combination therapies with other agents, such as immune checkpoint inhibitors, to enhance the anti-tumor effects of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone. Another direction is the investigation of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Finally, the potential use of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone in the treatment of autoimmune diseases, such as rheumatoid arthritis, could also be explored.
Synthesemethoden
The synthesis of 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone involves a multi-step process, which begins with the reaction of 3-biphenylcarboxylic acid with butylamine to form the corresponding amide. This is followed by the reaction of the amide with thionyl chloride to generate the corresponding acid chloride, which is then reacted with 4-amino-1,3-thiazole-5-carboxamide to form the thiazole derivative. Finally, the thiazole derivative is reacted with 1-(piperazin-1-yl)propan-2-one to form 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone.
Wissenschaftliche Forschungsanwendungen
1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies. In a study published in Blood, 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone was shown to inhibit BTK activity in CLL cells and induce apoptosis (programmed cell death) in these cells. In another study published in Cancer Research, 1-(3-biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone was shown to inhibit the growth of MCL cells both in vitro and in vivo.
Eigenschaften
IUPAC Name |
5-butyl-1-(3-phenylphenyl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-2-3-11-21-14-26(23(28)15-27(21)24(29)22-16-30-17-25-22)20-12-7-10-19(13-20)18-8-5-4-6-9-18/h4-10,12-13,16-17,21H,2-3,11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUZGRSFVASIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=CSC=N2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Biphenylyl)-5-butyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5587724.png)
![6-methyl-4-[(3-nitrobenzylidene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5587730.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5587737.png)


![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5587770.png)

![5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)
![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587796.png)
![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)
![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)
![2-ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5587834.png)
![4-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5587836.png)
